1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea
Description
1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as dimethyl groups on another phenyl ring
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-4-3-5-10(2)14(9)19-15(20)18-11-6-7-13(17)12(16)8-11/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAGYZJEOPBRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products, often involving the removal of halogen atoms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigations into its pharmacological effects and potential therapeutic applications are ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to the modulation of specific biochemical processes, resulting in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-phenylurea: Lacks the dimethyl groups, which may affect its chemical and biological properties.
1-(3-Chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)urea: Contains additional chloro substituents, potentially altering its reactivity and applications.
1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)thiourea: The presence of a sulfur atom instead of oxygen in the urea group can lead to different chemical behaviors and applications.
The uniqueness of 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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